molecular formula C12H20S2Sn2 B052699 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene CAS No. 469912-82-1

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene

Cat. No.: B052699
CAS No.: 469912-82-1
M. Wt: 465.8 g/mol
InChI Key: HDZULVYGCRXVNQ-UHFFFAOYSA-N
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Safety and Hazards

The compound has hazard statements H300 + H310 + H330 - H410 . It is classified as Acute Tox. 1 Dermal - Acute Tox. 2 Inhalation - Acute Tox. 2 Oral - Aquatic Acute 1 - Aquatic Chronic 1 .

Future Directions

The compound is a good candidate for improving the energy density of cathode materials while still offering high rate (power) capability . It can be used as a copolymer in the synthesis of thiophene-based materials for the fabrication of organic electronic devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs), and organic photovoltaic cells (OPVs) .

Preparation Methods

Chemical Reactions Analysis

2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common reagents used in these reactions include dibromo compounds and catalysts for Stille coupling . The major products formed are oligomers or polymers used in organic electronic devices .

Properties

IUPAC Name

trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2S2.6CH3.2Sn/c1-3-7-6-2-4-8-5(1)6;;;;;;;;/h1-2H;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZULVYGCRXVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469912-82-1
Record name Stannane, 1,1'-thieno[3,2-b]thiophene-2,5-diylbis[1,1,1-trimethyl-
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Synthesis routes and methods I

Procedure details

To a solution of thieno[3,2-b]thiophene (1.2 g, 8.56 mmol) in 60 mL THF, 2.5 M solution of n-BuLi in hexane (7.25 mL, 18.0 mmol) was added dropwise at −50° C. under N2. The solution was stirred at −50° C. for 2 h and 1.0 M solution of trimethyltin chloride (18.9 mL, 18.8 mmol) in THF was added in one portion. After stirring at −50° C. for 2 h, the solution was warmed to room temperature and stirred for 24 h. The resulting mixture was poured into deionized water and 100 mL of CHCl3. The organic layer was washed twice with 50 mL of water and dried over anhydrous Na2SO4. The organic layer was evaporated and dried over vacuum to afford brown solid. The solid was then purified by recrystallization from Et2O to give colourless crystals (0.6 g, 82% yield). 1H NMR (CDCl3, 300 MHz, ppm): δ 7.26 (s, 2H), 0.48 (s, 18H).
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18.9 mL
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Yield
82%

Synthesis routes and methods II

Procedure details

In a 3-neck round bottom flask equipped with an argon inlet and an addition flannel, thieno[3,2-b]thiophene (7.5 g, 54 mmol) was dissolved in tetrahydrofuran (1 L). After the solution was cooled to −78° C. using an isopropanol/dry ice bath, t-BuLi (100 mL, 170 mmol) was transferred by cannula to the addition funnel. The organolithium reagent was then added dropwise. After completion of the addition, the mixture was stirred for 20 min at −78° C. then warmed up with an isopropanol bath at room temperature for 30 minutes during which a yellow precipitate formed. The solution was cooled back at −78° C., and after cannula transfer to the addition funnel, trimethyltin chloride (200 mL of 1 M solution in THF, 200 mmol) was added dropwise. During addition of trimethyltin chloride, the precipitate disappeared and the solution turned light brown. After warming to room temperature the solution was stirred for 30 minutes then was poured into ice-cold water. The aqueous phase was further extracted with hexane. The combined organic phase were washed with cold water then dried with magnesium sulfate. After filtration, the solvent is evaporated under vacuum to yield a grey-brown solid. The product was purified by precipitation of a chloroform solution into methanol followed by filtration (13.2 g, 53%).
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7.5 g
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1 L
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100 mL
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organolithium
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200 mL
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Synthesis routes and methods III

Procedure details

A solution of thieno[3,2-b]thiophene (see Fuller et al., J. Chem. Soc. Perkin Trans. 1997, 1, 3465-70) (2.00 g, 14 mmol) is dissolved in anhydrous THF (100 ml) and cooled to −78° C. under nitrogen. A solution of n-butyllithium (12 ml of a 2.5M solution in hexanes, 30 mmol) is added dropwise over 5 min, and the resulting solution is allowed to warm to 20° C. over 30 min and stirred at that temperature for 3 h. The resulting suspension is cooled to −78° C. and trimethyltin chloride (5.9 g, 30 mmol) is added at once as a solid. The reaction is allowed to warm to RT over 4 h and stirred at that temperature for an additional 20 h. The reaction is quenched by the addition of saturated sodium hydrogen carbonate (100 ml). Ethyl acetate (50 ml) is added and the layers separated. The organic layer is washed with sodium carbonate (80 ml of a 2M aqueous solution) and brine (80 ml), dried (sodium sulfate), filtered and concentrated under reduced pressure. The resulting crude product is dry loaded onto a 20 g reverse phase silica column and eluted with acetonitrile. The first fraction is collected, concentrated and recrystallised from acetonitrile to afford the product as white flakes. M/Z cluster centred at 466 (M+). Found C, 30.9; H, 4.4. Calc. for C12H20S2Sn2C, 30.9; H, 4.3. 1H NMR (300 MHz, CDCl3) δ 7.26 (s, 2H), 0.39 (s, 18H). 13C NMR (75 MHz, CDCl3) δ 147.5, 141.2, 126.1, −8.2.
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2 g
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hexanes
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene in the synthesis of conjugated polymers?

A1: this compound (TT) serves as a key building block in the synthesis of conjugated polymers via Stille polymerization []. In this reaction, TT reacts with a dibromo-functionalized monomer, such as 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene (Fl), in the presence of a palladium catalyst. The trimethylstannyl groups on TT act as leaving groups, allowing the thienothiophene core to be incorporated into the growing polymer chain.

Q2: How does the choice of end-capping reagent (ECR) impact the properties of polymers synthesized using this compound?

A2: The research demonstrates that the choice of ECR significantly influences the end-capping efficiency and consequently the properties of the resulting polymers []. Bromo-functionalized ECRs proved more effective than their iodo counterparts, with variations in efficiency observed depending on the specific ECR structure. This highlights the importance of careful ECR selection to achieve desired polymer characteristics, such as molecular weight and end-group functionality.

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